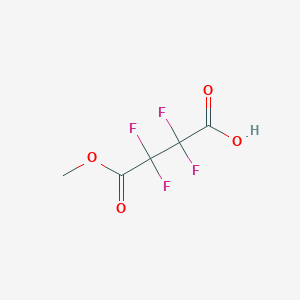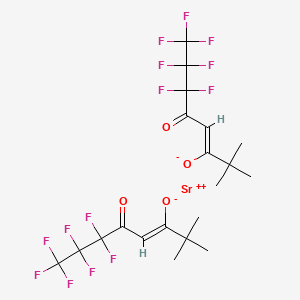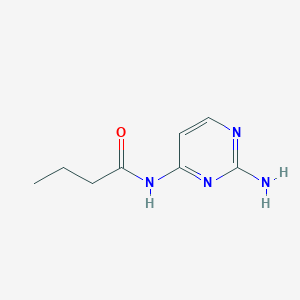
N-(2-aminopyrimidin-4-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopyrimidin-4-yl)butyramide is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 2-position and a butyramide group at the 4-position. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopyrimidin-4-yl)butyramide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Amino Group: The amino group is introduced at the 2-position of the pyrimidine ring through a reaction with suitable amines.
Formation of the Butyramide Group: The butyramide group is introduced at the 4-position of the pyrimidine ring through a reaction with butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(2-aminopyrimidin-4-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The amino and butyramide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve reagents such as alkyl halides, acyl chlorides, and amines under conditions like reflux or catalytic amounts of acids/bases.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted aminopyrimidines .
科学研究应用
N-(2-aminopyrimidin-4-yl)butyramide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-aminopyrimidin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
N-(2-aminopyrimidin-4-yl)butyramide can be compared with other similar compounds such as:
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
2-aminopyrimidine derivatives: These compounds have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other aminopyrimidines .
属性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC 名称 |
N-(2-aminopyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-7(13)11-6-4-5-10-8(9)12-6/h4-5H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChI 键 |
LZAZRGWDPXDCDT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NC(=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


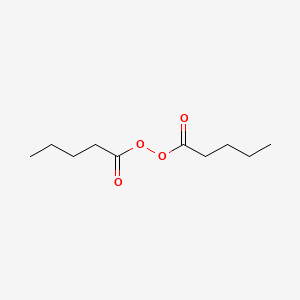
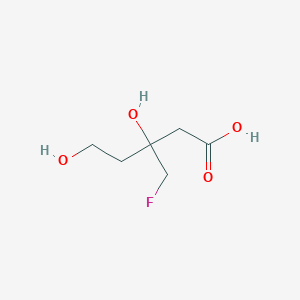
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
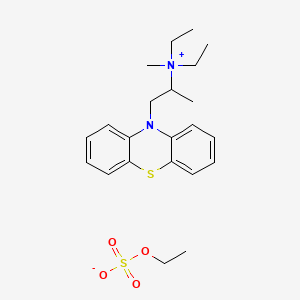

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
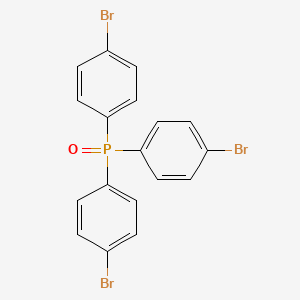
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
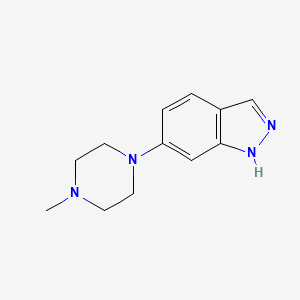
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
